molecular formula C30H27NO5 B139820 Hexahydro-oxolactone CAS No. 133774-80-8

Hexahydro-oxolactone

Cat. No. B139820
M. Wt: 481.5 g/mol
InChI Key: CJEUZKFPHFOWDE-HSDMXSSFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-oxolactone, also known as 2-Oxotetrahydrofuran, is a cyclic organic compound that belongs to the family of lactones. It is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Hexahydro-oxolactone has a wide range of scientific research applications. It is commonly used as a solvent in organic synthesis reactions due to its high boiling point and low toxicity. It is also used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances.

Mechanism Of Action

The mechanism of action of hexahydro-oxolactone is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions, where it can participate in various chemical reactions, such as nucleophilic addition and substitution reactions.

Biochemical And Physiological Effects

Hexahydro-oxolactone has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe compound, with low toxicity and no known adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of using hexahydro-oxolactone in lab experiments is its high boiling point, which makes it a suitable solvent for high-temperature reactions. It is also relatively cheap and easy to obtain. However, its low solubility in water can be a limitation in some experiments, and its high reactivity can make it difficult to handle in certain situations.

Future Directions

For its use include the development of new pharmaceuticals and renewable energy sources.

Synthesis Methods

Hexahydro-oxolactone can be synthesized through several methods. One of the most common methods is the reduction of γ-butyrolactone using sodium borohydride. Another method involves the catalytic hydrogenation of furfural, which produces 2-methyltetrahydrofuran. This compound can then be oxidized to produce hexahydro-oxolactone.

properties

CAS RN

133774-80-8

Product Name

Hexahydro-oxolactone

Molecular Formula

C30H27NO5

Molecular Weight

481.5 g/mol

IUPAC Name

[(E)-3-oxo-5-pyridin-3-ylpent-1-enyl] (1R)-4-(2H-cyclopenta[b]furan-5-yl)-3-oxo-4-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C30H27NO5/c32-26(9-8-21-5-4-14-31-20-21)12-16-36-29(34)23-10-13-30(28(33)18-23,24-6-2-1-3-7-24)25-17-22-11-15-35-27(22)19-25/h1-7,11-12,14,16-17,19-20,23H,8-10,13,15,18H2/b16-12+/t23-,30?/m1/s1

InChI Key

CJEUZKFPHFOWDE-HSDMXSSFSA-N

Isomeric SMILES

C1CC(C(=O)C[C@@H]1C(=O)O/C=C/C(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4

SMILES

C1CC(C(=O)CC1C(=O)OC=CC(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4

Canonical SMILES

C1CC(C(=O)CC1C(=O)OC=CC(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4

synonyms

3A,4,5,6a-hexahydro-2-oxo-4-(3-oxo-5-(3-pyridyl)-1-pentenyl)-2H-cyclopenta(b)furan-5-yl(1,1'-biphenyl)-4-carboxylate
3Aalpha,4alpha(E),5beta,6aalpha-hexahydro-2-oxo-4-(3-oxo-5-(3-pyridyl)-1-pentenyl)-2H-cyclopenta(b)furan-5-yl(1,1'-biphenyl)-4-carboxylate
hexahydro-oxolactone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.